molecular formula C22H45N7O9 B119445 2''-Amino-2''-deoxyarbekacin CAS No. 147920-22-7

2''-Amino-2''-deoxyarbekacin

Cat. No. B119445
M. Wt: 551.6 g/mol
InChI Key: RNGSOMJZBMQKAG-HJKCZAIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''-Amino-2''-deoxyarbekacin is a synthetic aminoglycoside antibiotic that belongs to the family of arbekacin derivatives. It is a potent bactericidal agent that is commonly used in the treatment of various bacterial infections. The purpose of

Mechanism Of Action

The mechanism of action of 2''-Amino-2''-deoxyarbekacin involves the binding of the antibiotic to the bacterial ribosome. The binding interferes with the protein synthesis process, leading to the inhibition of bacterial growth. The antibiotic also causes the misreading of the genetic code, which results in the production of non-functional proteins.

Biochemical And Physiological Effects

The use of 2''-Amino-2''-deoxyarbekacin has been associated with several biochemical and physiological effects. The antibiotic has been shown to cause nephrotoxicity and ototoxicity in some patients. The mechanism of toxicity is thought to be related to the accumulation of the antibiotic in the renal and auditory tissues. The antibiotic has also been shown to cause neuromuscular blockade, which can lead to respiratory failure.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2''-Amino-2''-deoxyarbekacin in lab experiments is its potent antibacterial activity. The antibiotic is effective against a wide range of bacteria, including multidrug-resistant strains. However, the use of the antibiotic is limited by its toxicity and potential for inducing neuromuscular blockade. The antibiotic is also relatively expensive, which can limit its use in some research settings.

Future Directions

The future directions for research on 2''-Amino-2''-deoxyarbekacin include the development of new synthetic methods for the production of the antibiotic. The development of new formulations of the antibiotic that minimize toxicity and improve efficacy is also an area of active research. The use of the antibiotic in combination with other antibiotics to enhance efficacy and reduce toxicity is also an area of interest. Finally, the use of the antibiotic in the treatment of bacterial infections in animal models and humans is an area of ongoing research.
Conclusion
In conclusion, 2''-Amino-2''-deoxyarbekacin is a potent antibiotic that is effective against a wide range of bacterial infections. The antibiotic has been extensively studied for its antibacterial properties, mechanism of action, and biochemical and physiological effects. The use of the antibiotic is limited by its toxicity and potential for inducing neuromuscular blockade. However, ongoing research is focused on the development of new synthetic methods, formulations, and combinations to improve the efficacy and reduce toxicity of the antibiotic.

Synthesis Methods

The synthesis of 2''-Amino-2''-deoxyarbekacin involves the reaction of arbekacin with ammonia in the presence of a reducing agent. The reaction takes place under mild conditions and yields a pure product. The purity of the product can be increased by using different chromatography techniques.

Scientific Research Applications

2''-Amino-2''-deoxyarbekacin has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The antibiotic has also been used in the treatment of infections caused by multidrug-resistant bacteria.

properties

CAS RN

147920-22-7

Product Name

2''-Amino-2''-deoxyarbekacin

Molecular Formula

C22H45N7O9

Molecular Weight

551.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H45N7O9/c23-4-3-12(31)20(34)29-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-15(28)14(27)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,23-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22+/m0/s1

InChI Key

RNGSOMJZBMQKAG-HJKCZAIBSA-N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)NC(=O)[C@H](CCN)O)N)N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N

Other CAS RN

147920-22-7

synonyms

2''-amino-2''-deoxyarbekacin

Origin of Product

United States

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